3-Chloro-4-ethoxy-5-fluorobenzoyl chloride
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Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoyl chloride, featuring chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride typically involves the chlorination of 3-chloro-4-ethoxy-5-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
3-Chloro-4-ethoxy-5-fluorobenzoic acid+SOCl2→3-Chloro-4-ethoxy-5-fluorobenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-4-ethoxy-5-fluorobenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
3-Chloro-4-ethoxy-5-fluorobenzoic acid: Formed from hydrolysis.
Benzyl alcohol derivative: Formed from reduction.
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biochemical probes and inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzoyl chloride
- 3-Chloro-5-fluorobenzoyl chloride
- 4-Ethoxybenzoyl chloride
Uniqueness
3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is unique due to the presence of both ethoxy and fluorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of compounds with specific biological activities.
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-8-6(10)3-5(9(11)13)4-7(8)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYPWIHSIEUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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